molecular formula C11H16ClNO2 B13212626 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13212626
M. Wt: 229.70 g/mol
InChI Key: YXIPEHFLIILDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a chloro group, a hydroxybutan-2-yl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenol with formaldehyde and a secondary amine, followed by the introduction of a hydroxybutan-2-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, while the chloro and aminomethyl groups can modulate its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenol
  • 3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}aniline

Uniqueness

3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-2-8(7-14)13-6-9-10(12)4-3-5-11(9)15/h3-5,8,13-15H,2,6-7H2,1H3

InChI Key

YXIPEHFLIILDIW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.